1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)- 1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)- Potent, selective dipeptidyl peptidase IV (DPP4) inhibitor (IC50 = 131 nM). Orally active. Enhances glucose tolerance through increased insulin secretion. Active in vivo.

Brand Name: Vulcanchem
CAS No.: 136259-20-6
VCID: VC21184511
InChI: InChI=1S/C9H18N2OS/c1-3-7(2)8(10)9(12)11-4-5-13-6-11/h7-8H,3-6,10H2,1-2H3/t7-,8-/m0/s1
SMILES: CCC(C)C(C(=O)N1CCSC1)N
Molecular Formula: C9H18N2OS
Molecular Weight: 202.32 g/mol

1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)-

CAS No.: 136259-20-6

Main Products

Cat. No.: VC21184511

Molecular Formula: C9H18N2OS

Molecular Weight: 202.32 g/mol

* For research use only. Not for human or veterinary use.

1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)- - 136259-20-6

Description Potent, selective dipeptidyl peptidase IV (DPP4) inhibitor (IC50 = 131 nM). Orally active. Enhances glucose tolerance through increased insulin secretion. Active in vivo.

CAS No. 136259-20-6
Molecular Formula C9H18N2OS
Molecular Weight 202.32 g/mol
IUPAC Name (2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one
Standard InChI InChI=1S/C9H18N2OS/c1-3-7(2)8(10)9(12)11-4-5-13-6-11/h7-8H,3-6,10H2,1-2H3/t7-,8-/m0/s1
Standard InChI Key WCRLBFHWFPELKW-YUMQZZPRSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N1CCSC1)N
SMILES CCC(C)C(C(=O)N1CCSC1)N
Canonical SMILES CCC(C)C(C(=O)N1CCSC1)N

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator